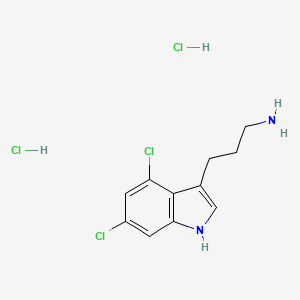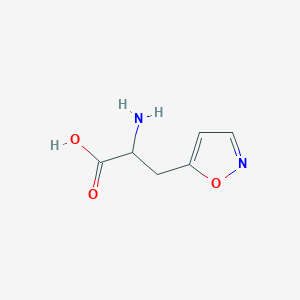
3-Methyl-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-dimethylaminoazobenzene is a member of the azobenzene class of compounds, characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Studied for its effects on cellular processes and its potential as a mutagen.
Medicine: Investigated for its role in inducing liver carcinogenesis in experimental models.
Industry: Utilized in the production of colored materials and as a chemical intermediate in various synthetic processes
Wirkmechanismus
The mechanism of action of 3-Methyl-4-dimethylaminoazobenzene involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing carcinogenesis. The compound primarily targets liver cells and affects various molecular pathways involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminoazobenzene: Similar in structure but lacks the methyl group at the 3-position.
Methyl orange: Another azobenzene derivative used as a pH indicator.
4-Aminoazobenzene: Contains an amino group instead of a dimethylamino group
Uniqueness: 3-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce liver carcinogenesis makes it a valuable tool in cancer research, distinguishing it from other azobenzene derivatives .
Eigenschaften
CAS-Nummer |
3732-90-9 |
|---|---|
Molekularformel |
C15H17N3 |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI-Schlüssel |
FMDTUZFOCQKSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)






![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)



